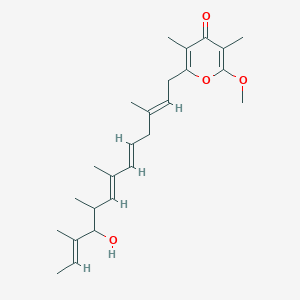

Actinopyrone A

概要

説明

Synthesis Analysis

The first total synthesis of Actinopyrone A was achieved through methods involving remote stereoinduction, Kocienski olefination, Horner–Wadsworth–Emmons olefination, and reductive de-conjugation of the vinylpyrone. A concise method for O-methylation to obtain the γ-pyrone was also established, demonstrating the compound's complex synthesis pathway and the innovative approaches to its assembly (Hosokawa et al., 2006). Further synthesis efforts have confirmed the absolute stereochemistry of Actinopyrone A, providing insights into its molecular structure and laying the groundwork for synthetic modifications (Hosokawa et al., 2008).

Molecular Structure Analysis

Actinopyrone A's structure has been elucidated through extensive spectroscopic analysis, including NMR and HR-ESI-MS techniques. These analyses have helped correct the absolute configurations of previously reported actinopyrone analogues, contributing to a deeper understanding of the compound's structural features and how they relate to its biological activity (Zhang et al., 2021).

Chemical Reactions and Properties

The actinopyrones, including Actinopyrone A, exhibit various chemical properties that have been explored through their reactions and synthesis pathways. The intricate steps involved in synthesizing Actinopyrone A, such as the use of vinylogous anti-aldol reactions and sulfone coupling, highlight the compound's reactive nature and potential for chemical modification. These reactions not only provide access to Actinopyrone A but also enable the exploration of its chemical behavior under different conditions (Hosokawa et al., 2006).

Physical Properties Analysis

Although specific studies focusing on the detailed physical properties of Actinopyrone A are limited, the methodologies applied in its synthesis and structure elucidation indirectly inform us about its physical characteristics. The compound's solubility, crystallinity, and stability under various conditions are inferred from its isolation and purification processes, which are crucial for understanding its applications and handling in the laboratory setting.

Chemical Properties Analysis

The chemical properties of Actinopyrone A, such as its reactivity with other chemical entities, its stability in different environments, and its potential for derivatization, are essential for exploring its utility as a chemical scaffold and for potential therapeutic applications. The work on Actinopyrone A and its analogues suggests a capacity for engaging in diverse chemical reactions, which could be leveraged for creating new molecules with enhanced biological activities or altered physicochemical properties (Hosokawa et al., 2008).

科学的研究の応用

Application in Antitumor Research

- Scientific Field : Biomedical Sciences, specifically Oncology .

- Summary of Application : Actinopyrone A has been identified as a potential antitumor agent. It has been isolated from Streptomyces sp. SCSIO ZS0520, which is derived from a deep-sea hydrothermal vent .

- Methods of Application : The compound was isolated using extensive spectroscopic analyses combined with Mosher’s method, ECD calculations, and bioinformatics analyses .

- Results or Outcomes : Notably, one of the actinopyrone derivatives displayed notable cytotoxicity against six human cell lines with IC50 values of 0.26-2.22 μM .

Application in Anti-Helicobacter pylori Research

- Scientific Field : Microbiology .

- Summary of Application : Actinopyrone A has been identified as an anti-Helicobacter pylori agent .

- Methods of Application : The compound was synthesized in nine steps from a silyl dienol ether .

- Results or Outcomes : The synthesis led to the construction of a vinylpyrone compound .

Application in Biosynthesis Research

- Scientific Field : Biochemistry .

- Summary of Application : Actinopyrone A has been used in biosynthesis research. The genes coding for methyltransferase and glycosyltransferase tailoring chemistries needed to generate final structures were notably absent from the biosynthetic gene cluster .

- Methods of Application : Bioinformatics analyses were used to propose a likely biosynthetic pathway and annotations of protein function .

- Results or Outcomes : These results enable further bioengineering of the actinopyrones and related congeners as potential antitumor agents .

Application in Coronary Vasodilation Research

- Scientific Field : Pharmacology .

- Summary of Application : Actinopyrone A has been found to exhibit coronary vasodilating activities in anesthetized dogs .

- Methods of Application : The active compounds were purified and separated into three substances named actinopyrones A, B, and C .

- Results or Outcomes : Actinopyrones exhibited coronary vasodilating activities in anesthetized dogs .

Application in Antimicrobial Research

- Scientific Field : Microbiology .

- Summary of Application : Actinopyrone A has been found to exhibit weak antimicrobial activities against some Gram-positive bacteria and dermatophytes .

- Methods of Application : The active compounds were purified and separated into three substances named actinopyrones A, B, and C .

- Results or Outcomes : Actinopyrones exhibited weak antimicrobial activities against some Gram-positive bacteria and dermatophytes .

Application in Synthetic Chemistry

- Scientific Field : Synthetic Chemistry .

- Summary of Application : Actinopyrone A has been synthesized using remote stereoinduction, Kocienski olefination, Horner-Wadsworth-Emmons olefination, and reductive de-conjugation of the vinylpyrone .

- Methods of Application : A concise method of O-methylation to obtain the γ-pyrone has also been established .

- Results or Outcomes : The first total synthesis and structural determination of actinopyrone A .

Safety And Hazards

Actinopyrone A should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

Recent research has corrected the absolute configurations of previously reported Actinopyrone analogues at C-3, C-9, and C-10 . Notably, one compound displayed notable cytotoxicity against six human cell lines with IC50 values of 0.26-2.22 μM . These results enable further bioengineering of the actinopyrones and related congeners as potential antitumor agents .

特性

IUPAC Name |

2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-6-methoxy-3,5-dimethylpyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O4/c1-9-18(4)23(26)19(5)15-17(3)12-10-11-16(2)13-14-22-20(6)24(27)21(7)25(28-8)29-22/h9-10,12-13,15,19,23,26H,11,14H2,1-8H3/b12-10+,16-13+,17-15+,18-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVSUJLJFXJPMF-CBXUJFJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(O1)OC)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(C(C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(O1)OC)C)C)/C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Actinopyrone A | |

CAS RN |

88378-59-0 | |

| Record name | Actinopyrone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088378590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

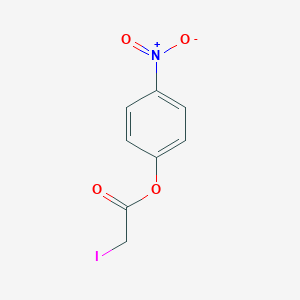

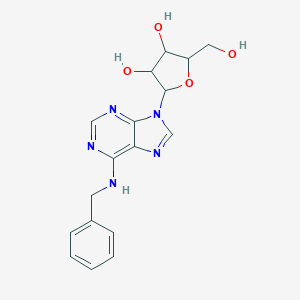

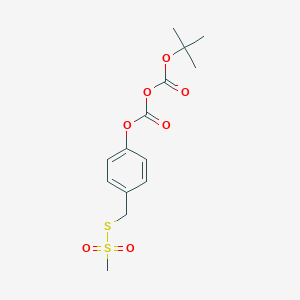

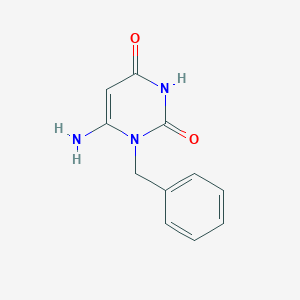

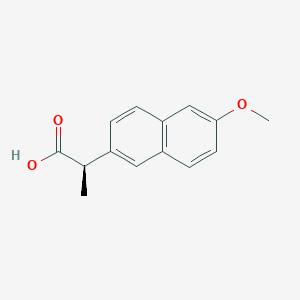

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate](/img/structure/B15008.png)

![1H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15015.png)

![2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid](/img/structure/B15034.png)